(R)-(-)-2-Phenylpropionic acid is primarily derived from natural sources or synthesized through various chemical methods. It belongs to the class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to reduce pain, fever, and inflammation. The compound's classification as an NSAID is due to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Several synthetic routes have been developed for the preparation of (R)-(-)-2-Phenylpropionic acid. Key methods include:
These methods highlight the versatility in synthesizing this compound, catering to both industrial and laboratory settings.
(R)-(-)-2-Phenylpropionic acid features a chiral center at the second carbon atom, leading to two enantiomers: (R) and (S). The structural formula can be represented as follows:
The compound consists of a phenyl group attached to a propionic acid moiety, providing it with distinct physical and chemical properties.
(R)-(-)-2-Phenylpropionic acid participates in various chemical reactions typical for carboxylic acids, including:
These reactions expand its utility in organic synthesis and pharmaceutical applications.
The primary mechanism of action for (R)-(-)-2-Phenylpropionic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action leads to decreased inflammatory responses and pain relief.
Data from pharmacological studies indicate that (R)-(-)-2-Phenylpropionic acid exhibits selectivity towards COX-1 over COX-2, which may contribute to its gastrointestinal side effects compared to other NSAIDs .
(R)-(-)-2-Phenylpropionic acid is characterized by:
The compound exhibits typical carboxylic acid behavior:
These properties are essential for understanding its behavior in biological systems and during synthesis.
(R)-(-)-2-Phenylpropionic acid finds extensive applications in various fields:
(R)-(-)-2-Phenylpropionic acid (CAS 7782-26-5), systematically named (2R)-2-phenylpropanoic acid, belongs to the 2-arylpropionic acid class. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol. The compound features a stereogenic center at the C2 position, where the carboxyl group, methyl group, hydrogen atom, and phenyl group adopt a tetrahedral arrangement. The R-configuration (rectus) denotes clockwise prioritization of substituents under the Cahn-Ingold-Prelog rules, with the phenyl group > carboxylate > methyl > H [4] [6].
Table 1: Nomenclature and Identifiers of (R)-(-)-2-Phenylpropionic Acid
Nomenclature Type | Designation |
---|---|
IUPAC Name | (2R)-2-phenylpropanoic acid |
Common Synonyms | (R)-(−)-Hydratropic acid; (R)-HTA; (R)-(−)-α-Methylphenylacetic acid |
CAS Registry Number | 7782-26-5 |
Molecular Formula | C₉H₁₀O₂ |
PubChem CID | 2724622 (enantiomer), 10296 (racemate) |
Chiral Descriptor | R configuration; levorotatory (−) |
Spectroscopic characterization includes:
Crystallographic studies reveal dimers via hydrogen-bonded carboxyl pairs (O···H distance: 1.68 Å), with torsion angles confirming the R-configuration’s spatial orientation [10].
2-Phenylpropionic acid derivatives emerged in the 1960s as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). Initially, racemic syntheses dominated industrial production due to cost constraints. The significance of its (R)-enantiomer was recognized through:
Table 2: Historical Development Timeline
Era | Key Advancement | Significance |
---|---|---|
Pre-1980s | Racemic synthesis via Friedel-Crafts acylation | Industrial-scale production of racemate |
1980–2000 | Lipase-mediated kinetic resolution (Candida antarctica) | 48% yield, 98% ee |
2002 | Nocardia-catalyzed deracemization | 91% yield, 95.8% ee |
Post-2010 | Chiral metal-organic framework (CMOF) separation | >99% ee via host-guest stereoselectivity |
Regulatory shifts, including the 1992 FDA guidelines on chiral drugs, accelerated adoption of enantiopure synthesis, positioning (R)-HTA as a model for stereocontrolled manufacturing [2] [5].
The R-enantiomer exhibits distinct bioactivity profiles due to stereoselective interactions:
Table 3: Comparative Properties of (R)- and (S)-Enantiomers
Property | (R)-(−)-Enantiomer | (S)-(+)-Enantiomer |
---|---|---|
Optical Rotation | −72° (c=1.6, CHCl₃) | +72° (c=1.6, CHCl₃) |
Metabolic Fate | Inversion to S-form in liver | Direct glucuronidation |
CoA Ligase Affinity (Km) | 18 μM | 42 μM |
Flavor Profile | Fruity, apple-like | Bitter, metallic |
The "chiral switch" strategy—replacing racemates with single enantiomers—has driven pharmaceutical development of (R)-HTA, improving therapeutic indices and aligning with FDA enantiomer purity mandates [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0